Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Overview
Description
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a chemical compound belonging to the class of isonicotinic acid derivatives. It is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is typically a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.12 g/mol .
Preparation Methods
The synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate involves several steps. One common synthetic route includes the reaction of 3-fluoroisonicotinic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Chemical Reactions Analysis
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential effects on oxidative stress and as an anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. This can lead to various pharmacological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds such as:
- Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate
- Methyl 4-(trifluoromethyl)nicotinate
- Methyl 2-propyl-6-(trifluoromethyl)nicotinate
These compounds share similar structural features but differ in the position of the fluorine and trifluoromethyl groups, which can influence their chemical reactivity and biological activity.
Biological Activity
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (MFTI) is a fluorinated derivative of isonicotinic acid, which has gained attention in medicinal chemistry due to its significant biological activity and potential applications in drug development. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
MFTI is characterized by the presence of both a trifluoromethyl group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of 223.12 g/mol. The unique structural features enhance its lipophilicity and bioavailability, making it a promising candidate for various pharmacological applications.
The biological activity of MFTI is primarily attributed to its interaction with specific molecular targets. The fluorine substituents increase the compound's ability to modulate receptor activity and inhibit enzymes involved in various biological pathways. Notably, MFTI has shown potential as an antagonist for transient receptor potential (TRP) channels, which are crucial in pain sensation and thermoregulation.
Biological Activity Overview
MFTI exhibits a range of biological activities, including:
- Anti-inflammatory Effects : MFTI has been studied for its potential to reduce oxidative stress and inflammation, which are key factors in various diseases.
- Anti-cancer Properties : Preliminary research indicates that MFTI may possess anti-cancer activity, particularly against specific cancer cell lines. Its structural similarity to other fluorinated compounds suggests that it could enhance cytotoxic effects through mechanisms such as apoptosis induction .
- Pharmacological Applications : MFTI is being explored for its role in drug development, particularly as an intermediate in synthesizing more complex fluorinated organic compounds.
Comparative Analysis with Related Compounds
To understand the unique properties of MFTI, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 2-(trifluoromethyl)isonicotinate | Trifluoromethyl at position 2 | Moderate receptor activity | Lacks fluorine at position 3 |
Methyl 4-fluoroisonicotinate | Fluorine at position 4 | Lower activity compared to MFTI | Different substitution pattern |
Methyl isonicotinate | No fluorination | Limited biological activity | Baseline compound without modifications |
MFTI stands out due to its dual fluorination, which enhances both lipophilicity and receptor binding affinity compared to its non-fluorinated counterparts.
Case Studies and Research Findings
Several studies have investigated the biological activity of MFTI:
- Anti-cancer Activity : In vitro studies demonstrated that compounds similar to MFTI exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity. For instance, a related trifluoromethylated compound showed an IC50 value of 2.63 μM against MCF-7 cells, emphasizing the importance of the trifluoromethyl group in enhancing anti-cancer properties .
- Mechanistic Studies : Research involving molecular docking analyses has revealed that MFTI interacts with key biological targets involved in cancer progression and inflammation. These studies suggest that the compound may induce apoptosis through specific signaling pathways, providing a rationale for its anti-cancer effects .
- Synthesis and Applications : The synthesis of MFTI typically involves reactions such as the esterification of 3-fluoroisonicotinic acid with trifluoromethyl iodide. This process highlights its utility as a building block for developing more complex organic molecules used in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDCGRVVFKANGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.